1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid

Catalog No.
S895001
CAS No.
869973-63-7
M.F
C11H9NO2S
M. Wt
219.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic aci...

CAS Number

869973-63-7

Product Name

1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid

IUPAC Name

1-(1,3-benzothiazol-2-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

InChI

InChI=1S/C11H9NO2S/c13-10(14)11(5-6-11)9-12-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,13,14)

InChI Key

QUWHGOUREPPWBB-UHFFFAOYSA-N

SMILES

C1CC1(C2=NC3=CC=CC=C3S2)C(=O)O

Canonical SMILES

C1CC1(C2=NC3=CC=CC=C3S2)C(=O)O
  • Chemical reference sources: Several chemical reference sources including Sigma-Aldrich [], Fisher Scientific [], and BLD Pharm [] list the compound but do not describe any specific research applications.

Given the lack of information on specific applications, it is possible that 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid is a relatively new compound or one that is still under investigation.

  • Future research potential: The presence of the benzothiazole and cyclopropane rings in the molecule suggests potential for interesting biological properties. Benzothiazoles are a class of heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, while cyclopropane rings are often found in bioactive natural products. Therefore, 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid could be a target for future research in medicinal chemistry or drug discovery.

1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol. It features a cyclopropane ring attached to a benzo[d]thiazole moiety, which contributes to its unique structural properties. The compound is characterized by its solid physical form and is soluble in various solvents, indicating its potential for diverse applications in chemistry and biology .

The reactivity of 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid can be attributed to the presence of functional groups such as the carboxylic acid and the aromatic thiazole ring. Common reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic group may be removed, leading to the formation of cyclopropane derivatives.
  • Nucleophilic Substitution: The thiazole nitrogen can participate in nucleophilic reactions, making it a candidate for further functionalization .

1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid exhibits notable biological activities. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which suggests potential implications in drug metabolism and pharmacokinetics. Additionally, compounds containing benzothiazole moieties are often studied for their antimicrobial and anticancer properties, indicating that this compound may possess similar bioactivity .

Synthesis of 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate benzo[d]thiazole precursors and cyclopropane derivatives, cyclization can yield the desired compound.
  • Functional Group Modifications: Existing benzothiazole compounds can be modified through carboxylation or other functional group transformations to introduce the cyclopropane structure.
  • Multi-step Synthesis: A combination of reactions including electrophilic aromatic substitution followed by cyclopropanation may also be employed .

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a building block for developing new therapeutic agents targeting specific biological pathways.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.
  • Material Science: Its unique structure may contribute to the development of novel materials with specific properties .

Interaction studies involving 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid focus on its binding affinity and inhibitory effects on enzymes like CYP1A2. These studies are crucial for understanding its pharmacological profile and potential drug-drug interactions. Furthermore, its interactions with various biomolecules could shed light on its mechanism of action in biological systems .

Several compounds share structural similarities with 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
2-Methylbenzo[d]thiazole-5-carboxylic acid0.70Contains a methyl group affecting solubility
6-Methylbenzo[d]thiazole-2-carboxylic acid0.66Methyl substitution at a different position
Benzothiazole-2-carboxylic acid0.65Lacks the cyclopropane structure
Benzo[d]thiazole-6-carboxylic acid0.62Different carboxyl position affects reactivity
Benzothiazole-5-carboxylic acid0.62Similarity in functional groups but different ring structure

The unique combination of the cyclopropane structure and the benzo[d]thiazole moiety makes 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid distinct among these compounds, potentially leading to unique biological activities and applications .

XLogP3

2.2

Dates

Modify: 2023-08-16

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